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Compound of Interest

Compound Name: (S)-HexylHIBO

Cat. No.: B1662300

Disclaimer: The spectroscopic data presented in this document for (S)-HexyIHIBO ((2S)-2-
amino-3-(4-hexyl-3-o0xo-1,2-oxazol-5-yl)propanoic acid) is predicted based on its chemical
structure and established principles of NMR, MS, and IR spectroscopy. As of the compilation of
this guide, public repositories of experimental spectroscopic data for this specific compound are
not available. This guide is intended for researchers, scientists, and drug development
professionals as a reference for the anticipated spectral characteristics of (S)-HexylHIBO.

Chemical Structure and Properties

e |[UPAC Name: (2S)-2-amino-3-(4-hexyl-3-0x0-1,2-oxazol-5-yl)propanoic acid[1]

Molecular Formula: C12H20N204[1]

Molecular Weight: 256.30 g/mol [1]

Canonical SMILES: CCCCCCC1=C(ONC1=0)CC(C(=0)O)N[1]

InChl Key: OKIBLHIYOWSQDJ-VIFPVBQESA-N[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-HexylHIBO. These
predictions are derived from the analysis of its functional groups, including the amino acid
backbone, the hexyl chain, and the isoxazolone ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for (S)-HexylHIBO (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.10 t 1H o-H of the amino acid
-H of the amino acid
~3.20 dd 1H _ _
(diastereotopic)
B-H of the amino acid
~3.10 dd 1H . _
(diastereotopic)
-CH2- attached to the
~2.40 t 2H ) ]
isoxazolone ring
. -CH2-CHz2- (hexyl
~1.50 quint 2H )
chain)
~1.30 m 6H -(CH2)3- (hexyl chain)
-CHs (terminal methyl
~0.85 t 3H _
of hexyl chain)
~8.50 br s 2H -NH:2
~10.0-12.0 brs 1H -COOH
N-H of the
~115 s 1H

isoxazolone ring

Table 2: Predicted 3C NMR Spectroscopic Data for (S)-HexylIHIBO (125 MHz, DMSO-ds)
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Chemical Shift (6, ppm)

Assignment

~172.0 Carbonyl carbon of the carboxylic acid
~168.0 Carbonyl carbon of the isoxazolone ring
~165.0 C=C carbon of the isoxazolone ring
~100.0 C=C carbon of the isoxazolone ring
~55.0 a-carbon of the amino acid

~31.0 -CHz- (hexyl chain)

~29.0 -CHz- (hexyl chain)

~28.5 -CH2- (hexyl chain)

~25.0 -carbon of the amino acid

~22.0 -CHz- (hexyl chain)

~21.5 -CH:- attached to the isoxazolone ring
~14.0 -CHs (terminal methyl of hexyl chain)

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for (S)-HexylHIBO

m/z lon Description
257.14 [M+H]* Molecular ion (protonated)
Loss of water from the
239.13 [M+H - H20]* ] ]
carboxylic acid
Loss of water and carbon
[M+H - H20 - COJ* or [M+H - _ _
211.13 monoxide, or loss of the entire
COOH]* ] )
carboxylic acid group
Cleavage of the bond between
172.11 [CsH1aNO2]* the a and 3 carbons of the

amino acid
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Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for (S)-HexylHIBO

Wavenumber (cm~?) Functional Group Description of Vibration
3300 - 3500 N-H (amine and isoxazolone) Stretching

2500 - 3300 O-H (carboxylic acid) Stretching (broad)

2850 - 2960 C-H (alkyl) Stretching

~ 1710 C=0 (carboxylic acid) Stretching

~ 1680 C=0 (isoxazolone) Stretching

~ 1640 C=C (isoxazolone) Stretching

1560 - 1640 N-H Bending

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
novel compound such as (S)-HexylHIBO.

NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of (S)-HexylHIBO.

o Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, MeOD-
da, or D20).

o Transfer the solution to a 5 mm NMR tube.
o Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity.
o Acquire a *H NMR spectrum using a standard pulse sequence.

o Acquire a 13C NMR spectrum, potentially using a proton-decoupled pulse sequence to
simplify the spectrum.

o Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in
structural elucidation.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as a reference.
o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the
respective nuclei in the molecule.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of (S)-HexylHIBO (typically 1 mg/mL) in a suitable solvent (e.qg.,
methanol, acetonitrile, or water).

o Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL in a
solvent compatible with the ionization source.

Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.
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o Utilize an appropriate ionization technique, such as Electrospray lonization (ESI), in
positive ion mode.

o Acquire a full scan mass spectrum to determine the molecular weight.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce
fragmentation and obtain structural information.

o Data Analysis:
o Identify the molecular ion peak ([M+H]*).

o Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral
losses and fragment ions.

o Correlate the observed fragments with the structure of (S)-HexylHIBO.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For a solid sample, prepare a KBr pellet by grinding a small amount of (S)-HexylHIBO
with dry potassium bromide and pressing the mixture into a thin, transparent disk.

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing

a small amount of the solid sample directly onto the ATR crystal.
o Data Acquisition:
o Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

o Acquire a background spectrum of the empty sample compartment or the clean ATR

crystal.
o Acquire the sample spectrum.

e Data Analysis:
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands and correlate them with the functional groups
present in (S)-HexylHIBO.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized compound like (S)-HexylHIBO.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

 To cite this document: BenchChem. [Spectroscopic Data of (S)-HexylHIBO: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662300#s-hexylhibo-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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